molecular formula C7H8ClIN2O2 B12650984 2-Hydrazino-5-iodobenzoic acid, hydrochloride CAS No. 5326-33-0

2-Hydrazino-5-iodobenzoic acid, hydrochloride

Katalognummer: B12650984
CAS-Nummer: 5326-33-0
Molekulargewicht: 314.51 g/mol
InChI-Schlüssel: UZABHBCJBROUHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 288 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in scientific research, particularly in the areas of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of NSC 288 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include the isolation of precursor compounds, followed by a series of chemical reactions to form the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

NSC 288 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 288 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a standard for analytical techniques. In biology, it is used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, particularly in the treatment of certain diseases. In industry, NSC 288 is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of NSC 288 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses, which are the basis for its therapeutic and research applications.

Vergleich Mit ähnlichen Verbindungen

NSC 288 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or biological activities. The comparison can be based on various factors, such as their chemical properties, mechanisms of action, and applications. This helps to understand the distinct features and advantages of NSC 288.

References

Eigenschaften

CAS-Nummer

5326-33-0

Molekularformel

C7H8ClIN2O2

Molekulargewicht

314.51 g/mol

IUPAC-Name

2-hydrazinyl-5-iodobenzoic acid;hydrochloride

InChI

InChI=1S/C7H7IN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H

InChI-Schlüssel

UZABHBCJBROUHG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1I)C(=O)O)NN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.